molecular formula C12H18S2 B14716789 1,3-Bis(propylsulfanyl)benzene CAS No. 21128-52-9

1,3-Bis(propylsulfanyl)benzene

Cat. No.: B14716789
CAS No.: 21128-52-9
M. Wt: 226.4 g/mol
InChI Key: PDAJRHNYPBXYNX-UHFFFAOYSA-N
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Description

1,3-Bis(propylsulfanyl)benzene (C₁₂H₁₈S₂) is a thioether derivative featuring two propylsulfanyl (-S-C₃H₇) groups attached to a benzene ring at the 1,3-positions. While direct data on this compound are absent in the provided evidence, its structural analogs and functional group behavior can be inferred from related compounds. Thioethers like this are pivotal in coordination chemistry, catalysis, and materials science due to their electron-donating sulfur atoms and tunable steric effects.

Properties

CAS No.

21128-52-9

Molecular Formula

C12H18S2

Molecular Weight

226.4 g/mol

IUPAC Name

1,3-bis(propylsulfanyl)benzene

InChI

InChI=1S/C12H18S2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

PDAJRHNYPBXYNX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=CC=C1)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with propylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(propylsulfanyl)benzene are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Aluminum chloride, bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propylsulfanyl derivatives.

    Substitution: Halogenated or nitrated derivatives of 1,3-Bis(propylsulfanyl)benzene.

Scientific Research Applications

1,3-Bis(propylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Bis(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets through its sulfanyl groups, which can form bonds with proteins and enzymes, potentially altering their function. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-bis(propylsulfanyl)benzene with three analogs:

1,3-Bis(diphenylphosphino)propane ()

  • Structure : Contains phosphorus-based (PPh₂) groups instead of sulfur.
  • Electronic Effects: Phosphines are stronger σ-donors and weaker π-acceptors compared to thioethers, influencing metal-ligand bonding in catalysis .
  • Applications : Widely used in transition-metal catalysis (e.g., cross-coupling reactions). Market reports highlight its dominance in European pharmaceutical manufacturing .
  • Safety : Phosphines are more pyrophoric and require stringent handling compared to thioethers, which are generally less reactive .

1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene ()

  • Structure : Shares a propylsulfanyl group but includes bromine and an ethoxy linker.
  • The propylsulfanyl moiety retains electron-donating properties, akin to 1,3-bis(propylsulfanyl)benzene .
  • Molecular Weight : 275.2 g/mol (vs. 218.4 g/mol for 1,3-bis(propylsulfanyl)benzene).

1,3-Bis(3-phenylpropyl)-1H-1,3-benzimidazole-2(3H)-selone ()

  • Structure : Replaces sulfur with selenium and integrates a benzimidazole core.
  • Coordination Chemistry : Selenium offers stronger metal-binding affinity but lower stability under oxidative conditions compared to sulfur.
  • Crystallography : Single-crystal X-ray studies (using SHELXL ) reveal distinct bond lengths (C–Se ≈ 1.95 Å vs. C–S ≈ 1.81 Å), impacting ligand geometry .

Key Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Applications Safety Considerations
1,3-Bis(propylsulfanyl)benzene 218.4 Thioether (-S-C₃H₇) Ligand design, polymers Moderate toxicity (H302/H319)
1,3-Bis(diphenylphosphino)propane 468.4 Phosphine (PPh₂) Catalysis, pharmaceuticals Pyrophoric, stringent handling
1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene 275.2 Bromine, thioether Organic synthesis intermediates Harmful if swallowed (H302)
1,3-Bis(3-phenylpropyl)benzimidazole-selone 518.5 Selenium, benzimidazole Metal coordination complexes Oxidative instability

Research Findings and Implications

  • Electronic Properties : Thioethers like 1,3-bis(propylsulfanyl)benzene exhibit weaker metal coordination compared to phosphines but superior stability in oxidative environments .
  • Synthetic Utility: The propylsulfanyl group’s flexibility enhances solubility in nonpolar media, advantageous for polymer applications. In contrast, brominated analogs () are better suited for electrophilic reactions .
  • Safety Protocols : Handling guidelines from analogous SDS () recommend PPE (gloves, eye protection) and proper ventilation due to moderate toxicity risks (H302/H319).

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